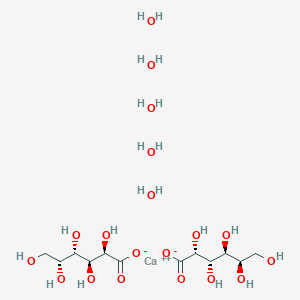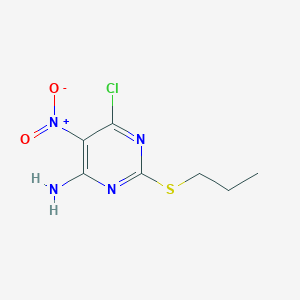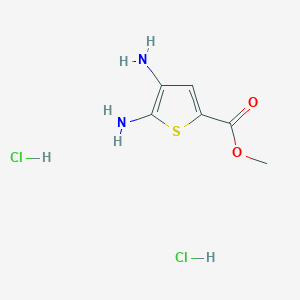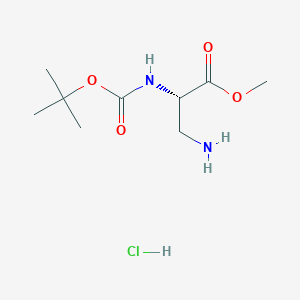
(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride
概要
説明
(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride is a compound that belongs to the class of amino acid derivatives. It is often used in peptide synthesis and as a building block in organic chemistry due to its protected amino group, which allows for selective reactions.
作用機序
Target of Action
It is often used as a reactant in protein assembly directed by synthetic molecular recognition motifs .
Mode of Action
It is known to be used in the solid-phase synthesis of various biochemical compounds , suggesting that it may interact with its targets through covalent bonding or other chemical interactions.
Biochemical Pathways
The compound is involved in the synthesis of gramicidin S cyclic analogs with antibiotic and hemolytic activities . This suggests that it may play a role in the biochemical pathways related to antibiotic action and cell membrane integrity.
Pharmacokinetics
Its physical properties such as its crystalline powder form and melting point of 210°c suggest that it may have specific pharmacokinetic characteristics that affect its bioavailability.
Result of Action
The compound is used in the synthesis of HCV protease inhibitor modified analogs , indicating that it may have antiviral effects. Additionally, its role in the synthesis of gramicidin S cyclic analogs suggests that it may contribute to antibiotic and hemolytic activities .
Action Environment
The compound’s stability may be influenced by factors such as temperature, as suggested by its defined melting point .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride typically involves the protection of the amino group using tert-butoxycarbonyl (Boc) protection. The process generally starts with the amino acid precursor, which undergoes esterification and subsequent Boc protection. The reaction conditions often include the use of solvents like methanol and reagents such as di-tert-butyl dicarbonate (Boc2O) under controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .
化学反応の分析
Types of Reactions
(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be selectively deprotected under acidic conditions to yield the free amine.
Coupling Reactions: It can participate in peptide coupling reactions using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Common Reagents and Conditions
Common reagents used in these reactions include Boc2O for protection, DIC and HOBt for coupling, and trifluoroacetic acid (TFA) for deprotection. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .
Major Products Formed
The major products formed from these reactions include Boc-protected peptides and free amines after deprotection. These products are crucial intermediates in the synthesis of more complex peptides and proteins .
科学的研究の応用
(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride has several scientific research applications:
類似化合物との比較
Similar Compounds
- (S)-3-Amino-2-(tert-butoxycarbonylamino)propionic acid
- tert-Butyl (S)-3-amino-2-((tert-butoxycarbonyl)amino)propanoate
Uniqueness
(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride is unique due to its methyl ester group, which provides additional reactivity and versatility in synthetic applications. This distinguishes it from other Boc-protected amino acids that may lack this functional group .
特性
IUPAC Name |
methyl (2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4.ClH/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4;/h6H,5,10H2,1-4H3,(H,11,13);1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRXWXBVGWAKNK-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CN)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856186 | |
| Record name | Methyl 3-amino-N-(tert-butoxycarbonyl)-L-alaninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181228-33-1 | |
| Record name | 3-Amino-N-((1,1-dimethylethoxy)carbonyl)-L-alanine methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181228331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-amino-N-(tert-butoxycarbonyl)-L-alaninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-alpha-t-Butoxycarbonyl-L-alpha-Ã?-diaminopropionic acid-alpha-methyl ester hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-AMINO-N-((1,1-DIMETHYLETHOXY)CARBONYL)-L-ALANINE METHYL ESTER HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YA59RGK6XG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4,5,5-Tetramethyl-2-[4-(4-methylphenyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1429376.png)
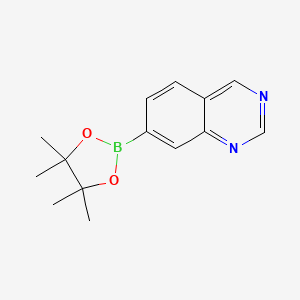




![2-Oxa-7-azaspiro[3.5]nonane hemioxalate](/img/structure/B1429387.png)


